N-(4-{2-Ethyl-4-[3-(propan-2-yl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)propanamide
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Overview
Description
N-(4-{2-Ethyl-4-[3-(propan-2-yl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)propanamide is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a pyridine ring, and a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{2-Ethyl-4-[3-(propan-2-yl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)propanamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the pyridine ring and the propanamide group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial to achieve high efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(4-{2-Ethyl-4-[3-(propan-2-yl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Various nucleophiles or electrophiles in the presence of suitable catalysts and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-{2-Ethyl-4-[3-(propan-2-yl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Shares structural similarities but differs in the presence of an indole ring.
3,4-Methylenedioxyphenylpropan-2-one: Similar in terms of the propanamide group but has a different core structure.
Uniqueness
N-(4-{2-Ethyl-4-[3-(propan-2-yl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)propanamide is unique due to its specific combination of thiazole and pyridine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
365430-60-0 |
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Molecular Formula |
C22H25N3OS |
Molecular Weight |
379.5 g/mol |
IUPAC Name |
N-[4-[2-ethyl-4-(3-propan-2-ylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl]propanamide |
InChI |
InChI=1S/C22H25N3OS/c1-5-19(26)24-18-13-17(10-11-23-18)22-21(25-20(6-2)27-22)16-9-7-8-15(12-16)14(3)4/h7-14H,5-6H2,1-4H3,(H,23,24,26) |
InChI Key |
DROVXDPWXBRUAL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=C(S1)C2=CC(=NC=C2)NC(=O)CC)C3=CC(=CC=C3)C(C)C |
Origin of Product |
United States |
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